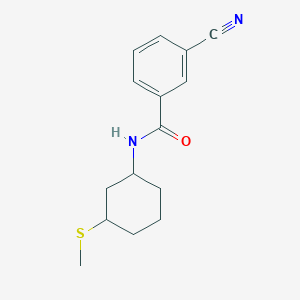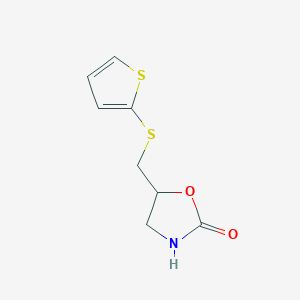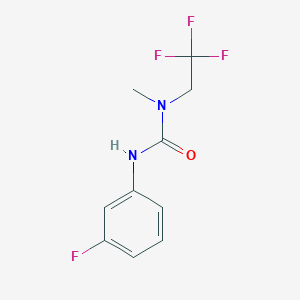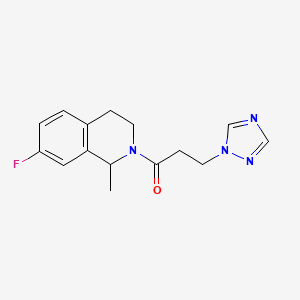![molecular formula C13H17ClN2OS B7594473 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMTM and has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of CMTM is not fully understood. However, studies have suggested that CMTM interacts with various proteins and enzymes, leading to changes in cellular signaling pathways. Moreover, CMTM has been found to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have a role in regulating cell growth and proliferation.
Biochemical and Physiological Effects
CMTM has been found to have various biochemical and physiological effects. In cancer cells, CMTM has been found to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation. Moreover, CMTM has been found to enhance the efficacy of chemotherapeutic drugs, making it a potential candidate for combination therapy.
In biochemistry, CMTM has been found to interact with various proteins involved in signal transduction pathways, leading to changes in cellular signaling. Moreover, CMTM has been found to play a role in protein-protein interactions, making it a potential candidate for the development of novel therapeutics.
実験室実験の利点と制限
CMTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, CMTM has been extensively studied, and its properties and applications are well understood. However, CMTM also has some limitations. It is a relatively complex compound, and its synthesis requires expertise in organic chemistry. Moreover, the mechanism of action of CMTM is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on CMTM. In medicinal chemistry, CMTM can be further investigated for its potential applications in the treatment of cancer and other diseases. Moreover, CMTM can be studied for its potential use as a drug target. In pharmacology, CMTM can be investigated for its role in the regulation of cellular signaling pathways. Moreover, CMTM can be studied for its potential use in the treatment of neurological disorders. In biochemistry, CMTM can be further investigated for its role in protein-protein interactions and the development of novel therapeutics.
Conclusion
In conclusion, 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. The synthesis method of CMTM involves the reaction between 4-chlorophenyl isothiocyanate and N-methylmorpholine. CMTM has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Moreover, CMTM has been found to have various biochemical and physiological effects. CMTM has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on CMTM, and it is an exciting compound that has the potential to make significant contributions to scientific research.
合成法
The synthesis of CMTM involves the reaction between 4-chlorophenyl isothiocyanate and N-methylmorpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization to obtain pure CMTM. The synthesis method of CMTM has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
CMTM has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CMTM has been investigated for its anticancer properties. Studies have shown that CMTM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CMTM has been found to enhance the efficacy of chemotherapeutic drugs, making it a potential candidate for combination therapy.
In pharmacology, CMTM has been studied for its potential use as a drug target. CMTM has been found to interact with various proteins and enzymes, making it a promising target for drug discovery. Moreover, CMTM has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In biochemistry, CMTM has been studied for its role in protein-protein interactions. CMTM has been found to interact with various proteins involved in signal transduction pathways, making it a potential candidate for the development of novel therapeutics.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-15-13(17)8-16-6-7-18-9-12(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXPVBOAHZMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCSCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)

![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)